molecular formula C13H12N4O2S B292896 1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone

1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone

Cat. No. B292896
M. Wt: 288.33 g/mol
InChI Key: SDKUTEHSTGUMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. It may also inhibit the growth of bacteria by disrupting the bacterial cell wall or membrane.
Biochemical and Physiological Effects:
1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone has been shown to have various biochemical and physiological effects. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been shown to have antioxidant properties and may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone in lab experiments is its potential use as an anticancer or antimicrobial agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone. One direction is to further investigate its mechanism of action and potential use as an anticancer or antimicrobial agent. Another direction is to study its potential use in other fields, such as neuroprotection or inflammation. Additionally, future studies may focus on developing derivatives of this compound with improved activity and selectivity.

Synthesis Methods

The synthesis of 1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with thionyl chloride to produce 2-methylimidazo[1,2-a]pyridine-3-thionyl chloride. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to yield the final product.

Scientific Research Applications

1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an antimicrobial agent.

properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

1-[[5-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C13H12N4O2S/c1-8(18)7-20-13-16-15-12(19-13)11-9(2)14-10-5-3-4-6-17(10)11/h3-6H,7H2,1-2H3

InChI Key

SDKUTEHSTGUMJB-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C(O3)SCC(=O)C

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C(O3)SCC(=O)C

Origin of Product

United States

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